molecular formula C20H25N5O2 B5208530 2-{4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol

2-{4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol

Cat. No. B5208530
M. Wt: 367.4 g/mol
InChI Key: BZNXYOSXDXVNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The targeted compound falls within the domain of heterocyclic chemistry, a field that explores the synthesis, properties, and applications of heterocyclic compounds. These compounds feature rings that contain atoms of at least two different elements as members of their rings. The compound of interest integrates elements of pyrazolo[1,5-a]pyrimidin and piperazine, indicating a complex structure with potential biological activity.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic structures and incorporating various functional groups through reactions such as alkylation, acylation, and nucleophilic substitution. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through the cyclocondensation of β-enaminones with NH-3-aminopyrazoles, followed by specific functionalization steps to introduce the desired substituents (Castillo, Tigreros, & Portilla, 2018).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class has been determined using techniques such as X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and their stereochemical relationships. The crystal structure of a closely related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, revealed a triclinic system, indicating a complex three-dimensional orientation of its molecular framework (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

Compounds of this nature undergo various chemical reactions, including cyclization, nitration, and bromination, which are crucial for modifying their chemical structure and tuning their biological activities. The reactions often exploit the compound's heterocyclic core as a reactive site for introducing new functional groups or forming new rings (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

properties

IUPAC Name

2-[4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-15-13-20(24-9-7-23(8-10-24)11-12-26)25-19(21-15)14-17(22-25)16-5-3-4-6-18(16)27-2/h3-6,13-14,26H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNXYOSXDXVNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.